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molecular formula C13H18O5 B8784369 Methyl 3-(3,4,5-trimethoxyphenyl)propanoate CAS No. 53560-25-1

Methyl 3-(3,4,5-trimethoxyphenyl)propanoate

Cat. No. B8784369
M. Wt: 254.28 g/mol
InChI Key: KCQHYTFTCZDNMC-UHFFFAOYSA-N
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Patent
US05321135

Procedure details

Dissolved in 50 ml of ethyl acetate were 10.2 g of (E)-methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate, followed by the addition of 300 mg of 10% palladium carbon. The resulting solution was stirred at room temperature for 19 hours under a hydrogen atmosphere of 1 atm. Insoluble matter was removed by filtration. The filtrate was distilled off under reduced pressure, whereby 11.03 g of the title compound were obtained as colorless oil (quantitative yield).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](/[CH:13]=[CH:14]/[C:15]([O:17][CH3:18])=[O:16])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10]>C(OCC)(=O)C.[C].[Pd]>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)/C=C/C(=O)OC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
palladium carbon
Quantity
300 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 19 hours under a hydrogen atmosphere of 1 atm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g
YIELD: CALCULATEDPERCENTYIELD 107.3%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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